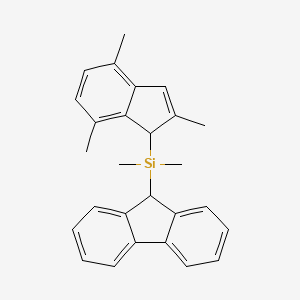
(9H-Fluoren-9-yl)(dimethyl)(2,4,7-trimethyl-1H-inden-1-yl)silane
Cat. No. B8475678
Key on ui cas rn:
261968-69-8
M. Wt: 380.6 g/mol
InChI Key: JRDSWTJYJMSFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07964679B2
Procedure details


A 2.5 M n-BuLi solution in hexane (16.80 mL, 42.00 mmol, n-BuLi:fluorene=1.04:1) was added dropwise at 0° C. under stirring to a solution of 6.70 g of fluorene (40.31 mmol) in 100 ml of Et2O in a 500 mL 3-necked round flask. The resulting orange solution was allowed to warm up to room temperature and stirred for 1 h. A solution of chloro(2,4,7-trimethylindenyl)dimethylsilane (10.05 g, 40.06 mmol) in 20 mL of THF was cooled to 0° C. and slowly added to the lithium salt solution, also previously cooled to 0° C. At the end of the addition an orange-brown suspension was obtained. The latter was allowed to warm up to room temperature and stirred for 1.5 h. Then the reaction mixture was evaporated under reduced pressure to give a brown sticky solid, which was treated at r.t. with 150 mL of toluene and finally filtered to remove LiCl. The filtrate was dried in vacuo to give 16.48 g of a reddish oil, whose 1H NMR showed it to be the target compound contaminated by minor amounts of not identified by-products (crude yield quantitative). The product was used as such in the next step without further purification.




Name
chloro(2,4,7-trimethylindenyl)dimethylsilane
Quantity
10.05 g
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
[Li]CCCC.CCCCCC.[CH:12]1[C:24]2[CH2:23][C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16]=2[CH:15]=[CH:14][CH:13]=1.Cl[Si:26]([CH:29]1[C:37]2[C:32](=[C:33]([CH3:39])[CH:34]=[CH:35][C:36]=2[CH3:38])[CH:31]=[C:30]1[CH3:40])([CH3:28])[CH3:27].[Li]>CCOCC.C1COCC1.C1(C)C=CC=CC=1>[CH3:40][C:30]1[CH:29]([Si:26]([CH:23]2[C:22]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[C:16]3[C:24]2=[CH:12][CH:13]=[CH:14][CH:15]=3)([CH3:28])[CH3:27])[C:37]2[C:32]([CH:31]=1)=[C:33]([CH3:39])[CH:34]=[CH:35][C:36]=2[CH3:38] |^1:40|
|
Inputs


Step One
Step Two
Step Three
|
Name
|
chloro(2,4,7-trimethylindenyl)dimethylsilane
|
|
Quantity
|
10.05 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C1C(=CC2=C(C=CC(=C12)C)C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
Step Five
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
also previously cooled to 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition an orange-brown suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 h
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the reaction mixture was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown sticky solid, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
finally filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove LiCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(C2=C(C=CC(=C2C1)C)C)[Si](C)(C)C1C2=CC=CC=C2C=2C=CC=CC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.48 g | |
| YIELD: CALCULATEDPERCENTYIELD | 108.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
